
tert-Butyl 2-(1-amino-2-(4-chlorophényl)éthylidène)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate: is a synthetic organic compound that features a hydrazinecarboxylate group
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents targeting specific biological pathways .
Medicine: In medicinal chemistry, tert-Butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate is explored for its potential use in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering .
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Indole derivatives, which this compound may be related to, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The physical properties of the compound such as its predicted density, melting point, boiling point, and vapor pressure can influence its pharmacokinetic properties.
Result of Action
Given the broad-spectrum biological activities of related indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 1-amino-2-(4-chlorophenyl)ethanone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxylate derivatives.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- tert-Butyl 2-(1-amino-2-(4-bromophenyl)ethylidene)hydrazinecarboxylate
- tert-Butyl 2-(1-amino-2-(4-fluorophenyl)ethylidene)hydrazinecarboxylate
Uniqueness: tert-Butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a pharmacophore in drug design .
Propriétés
Numéro CAS |
159016-24-7 |
|---|---|
Formule moléculaire |
C13H18ClN3O2 |
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-[1-amino-2-(4-chlorophenyl)ethylidene]amino]carbamate |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-16-11(15)8-9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18) |
Clé InChI |
LNCQFLSZOPKRQA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NN=C(CC1=CC=C(C=C1)Cl)N |
SMILES isomérique |
CC(C)(C)OC(=O)N/N=C(\CC1=CC=C(C=C1)Cl)/N |
SMILES canonique |
CC(C)(C)OC(=O)NN=C(CC1=CC=C(C=C1)Cl)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



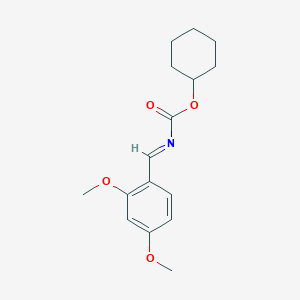
![N'-[(1E)-1-(4-Ethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B1639638.png)
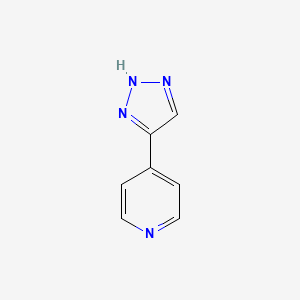

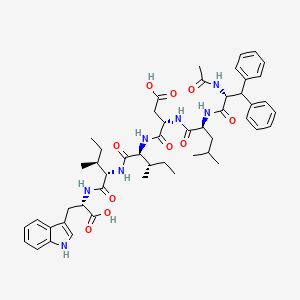
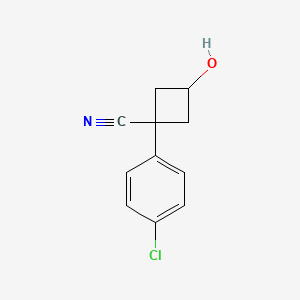
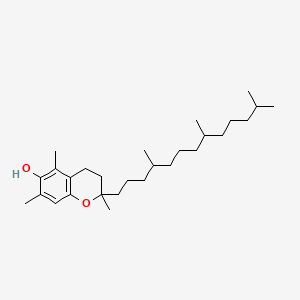
![7-(2-C-Methyl-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1639676.png)
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1639677.png)
![C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine](/img/structure/B1639685.png)

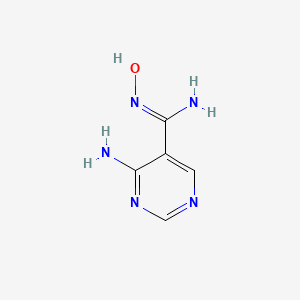
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1639695.png)
